

Ningetinib activity against FLT3-ITD-F691L gatekeeper mutation

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Ningetinib

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In Vitro & In Vivo Activity Comparison

FLT3 Mutant Type	Ningetinib In Vitro IC ₅₀ (Proliferation)	Gilteritinib In Vitro IC ₅₀ (Proliferation)	Quizartinib In Vitro IC ₅₀ (Proliferation)	In Vivo Efficacy (Mouse Model Survival)
FLT3-ITD	Potent inhibition reported [1]	Potent inhibition reported [1]	Potent inhibition reported [1]	Ningetinib showed superior anti-leukemia activity, significantly prolonging survival compared to gilteritinib and quizartinib [1].
FLT3-ITD-F691L ("Gatekeeper")	Potent inhibition reported [1]	Resistant [1]	Resistant [1]	Ningetinib showed significant antitumor effects and survival benefit, outperforming gilteritinib and quizartinib [1].
FLT3-ITD-D835Y/V	Information not specified in search results	Information not specified in search results	Information not specified in search results	Information not specified in search results

FLT3 Mutant Type	Ningetinib In Vitro IC ₅₀ (Proliferation)	Gilteritinib In Vitro IC ₅₀ (Proliferation)	Quizartinib In Vitro IC ₅₀ (Proliferation)	In Vivo Efficacy (Mouse Model Survival)
FLT3-ITD-Y842C	Information not specified in search results	Information not specified in search results	Information not specified in search results	Information not specified in search results

Detailed Experimental Protocols

The compelling data for **ningetinib** is generated through a series of standardized and robust experimental methods.

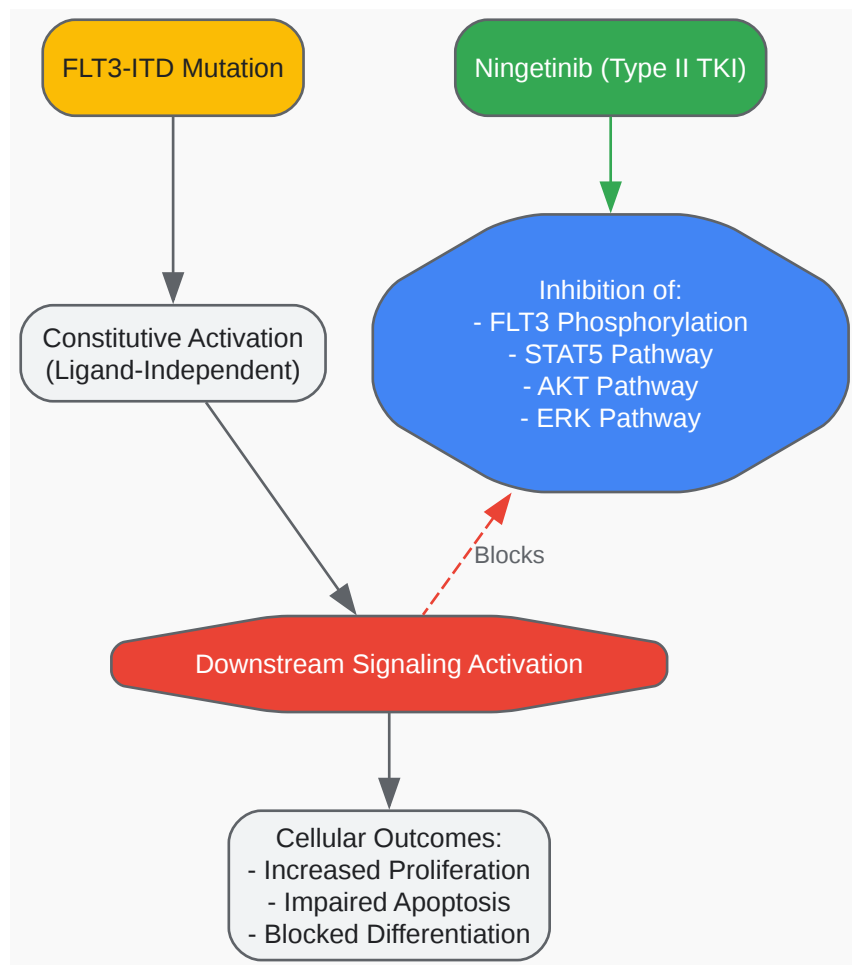
- **Cell Viability Assay (Proliferation):** Cells (e.g., MV4-11, MOLM13, Ba/F3 lines engineered with FLT3 mutations) are seeded in 96-well plates and treated with a range of drug concentrations for 48 hours. Cell viability is measured using a luminescence-based assay (CellTiter-Glo 2.0), and the IC₅₀ (half-maximal inhibitory concentration) is calculated [1] [2].
- **Apoptosis Assay:** Cells are treated with **ningetinib** or control for 24-48 hours, then stained with Annexin V and propidium iodide (PI). The percentage of cells in early and late apoptosis is quantified using flow cytometry [1] [2].
- **Cell Cycle Analysis:** After drug treatment for 24 hours, cells are fixed in ethanol, stained with PI, and analyzed by flow cytometry to determine the distribution of cells across different phases (G1, S, G2/M) of the cell cycle [1] [2].
- **Immunoblotting (Western Blot):** Treated cells are lysed, and proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies. This method is used to detect inhibition of phosphorylation (activation) of FLT3 itself and its key downstream signaling proteins (STAT5, AKT, and ERK) [1] [2].
- **In Vivo Mouse Models:** The survival benefit of **ningetinib** is assessed in mouse models of leukemia. These models are established by transplanting Ba/F3 cells expressing FLT3-ITD or MOLM13 cells (and their F691L-resistant variants) into mice. Mice are then treated with **ningetinib** or comparator drugs, and survival is tracked over time [1].

Mechanism of Action and Signaling Pathway

Ningetinib is identified as a novel FLT3 inhibitor. Molecular docking suggests it functions as a **type II inhibitor**, binding to the inactive conformation of the FLT3 receptor [1]. This is a key differentiator, as the

F691L mutation typically confers resistance to type II inhibitors like quizartinib, but **ningetinib** appears to overcome this. Its mechanism involves direct binding to FLT3, which inhibits its autophosphorylation and subsequent activation of critical pro-survival and proliferation pathways, including **STAT5, AKT, and ERK** [1].

The following diagram illustrates the signaling pathway and mechanism of **ningetinib**.



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Interpretation and Research Implications

- **Overcoming a Critical Resistance Mechanism:** The F691L "gatekeeper" mutation causes universal resistance to most available FLT3 inhibitors, including gilteritinib and quizartinib [3] [4]. **Ningetinib's** potent activity against this mutant in preclinical models positions it as a promising candidate for treating relapsed/refractory AML.

- **Preclinical Status:** It is important to note that the data presented here are from preclinical studies. **Ningetinib** is currently in Phase I clinical trials for solid tumors, and its efficacy and safety in AML patients remain to be clinically validated [1].
- **Therapeutic Potential:** These findings suggest that **ningetinib** could serve as a potential new therapeutic option, either as a single agent or in combination with chemotherapy, for AML patients with FLT3-ITD mutations, particularly those who have developed resistance to existing TKIs [1].

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